molecular formula C25H16O B13993657 2,7-Diphenyl-9H-fluoren-9-one

2,7-Diphenyl-9H-fluoren-9-one

Cat. No.: B13993657
M. Wt: 332.4 g/mol
InChI Key: JHPVZYUJSQWUBP-UHFFFAOYSA-N
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Description

2,7-Diphenyl-9H-fluoren-9-one is an organic compound with the molecular formula C25H16O and a molecular weight of 332.39 g/mol It is a derivative of fluorenone, characterized by the presence of two phenyl groups at the 2 and 7 positions of the fluorenone core

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,7-Diphenyl-9H-fluoren-9-one typically involves the reaction of 2,7-dibromo-9H-fluoren-9-one with phenylboronic acid in the presence of a palladium catalyst. . The reaction conditions generally include the use of a base such as potassium carbonate and a solvent like toluene or ethanol, with the reaction being carried out under an inert atmosphere at elevated temperatures.

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the Suzuki coupling reaction remains a cornerstone for its synthesis. The scalability of this reaction makes it suitable for industrial applications, provided that the reaction conditions are optimized for large-scale production.

Chemical Reactions Analysis

Types of Reactions: 2,7-Diphenyl-9H-fluoren-9-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form fluorenone derivatives.

    Reduction: Reduction reactions can convert it to fluorenol derivatives.

    Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the phenyl rings.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under acidic or basic conditions.

Major Products: The major products formed from these reactions include various substituted fluorenones and fluorenols, depending on the specific reagents and conditions used.

Mechanism of Action

The mechanism of action of 2,7-Diphenyl-9H-fluoren-9-one and its derivatives involves interactions with various molecular targets. For instance, some derivatives have been shown to inhibit enzymes like dihydrofolate reductase, which is crucial for DNA synthesis . The compound’s ability to interact with biological macromolecules makes it a valuable candidate for drug development and other biomedical applications.

Comparison with Similar Compounds

  • 2,7-Dibromo-9H-fluoren-9-one
  • 2,7-Dichloro-9H-fluoren-9-one
  • 2,7-Difluoro-9H-fluoren-9-one

Comparison: 2,7-Diphenyl-9H-fluoren-9-one is unique due to the presence of phenyl groups, which enhance its stability and electronic properties compared to its halogenated counterparts . The phenyl groups also provide additional sites for further functionalization, making it a versatile intermediate in organic synthesis.

Properties

Molecular Formula

C25H16O

Molecular Weight

332.4 g/mol

IUPAC Name

2,7-diphenylfluoren-9-one

InChI

InChI=1S/C25H16O/c26-25-23-15-19(17-7-3-1-4-8-17)11-13-21(23)22-14-12-20(16-24(22)25)18-9-5-2-6-10-18/h1-16H

InChI Key

JHPVZYUJSQWUBP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC3=C(C=C2)C4=C(C3=O)C=C(C=C4)C5=CC=CC=C5

Origin of Product

United States

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